Anti-inflammatory agent 66

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

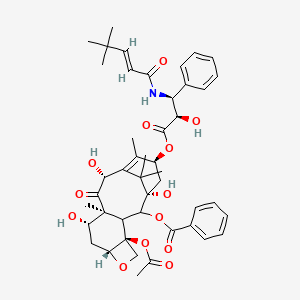

Anti-inflammatory agent 66 is a pterostilbene derivative known for its potent anti-inflammatory properties. This compound inhibits pro-inflammatory cytokines by blocking the lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase signaling pathways. It has shown efficacy in alleviating dextran sulfate sodium-induced acute colitis in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 66 involves the derivatization of pterostilbeneSpecific synthetic routes and reaction conditions are detailed in the literature, focusing on optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and efficacy. The compound is typically synthesized in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 66 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the pterostilbene core, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially unique biological activities. These derivatives are often tested for their efficacy in reducing inflammation .

Scientific Research Applications

Anti-inflammatory agent 66 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the effects of structural modifications on anti-inflammatory activity.

Biology: The compound is used to investigate the molecular mechanisms underlying inflammation and to identify potential therapeutic targets.

Medicine: this compound is explored for its potential in treating inflammatory diseases such as colitis, arthritis, and other autoimmune disorders.

Industry: The compound is utilized in the development of new anti-inflammatory drugs and formulations

Mechanism of Action

The mechanism of action of anti-inflammatory agent 66 involves the inhibition of pro-inflammatory cytokines. This is achieved by blocking the lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase signaling pathways. These pathways play crucial roles in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound targets specific molecular components within these pathways, effectively modulating the immune response .

Comparison with Similar Compounds

Resveratrol: Another stilbene derivative with anti-inflammatory properties.

Curcumin: A natural compound with potent anti-inflammatory and antioxidant activities.

Capsaicin: Known for its anti-inflammatory effects, particularly in pain management.

Boswellic Acid: An anti-inflammatory compound derived from the resin of the Boswellia tree

Uniqueness: Anti-inflammatory agent 66 is unique due to its specific molecular structure, which allows for targeted inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways. This targeted action results in a more effective reduction of inflammation compared to some other compounds. Additionally, its derivatization from pterostilbene provides enhanced stability and bioavailability .

Properties

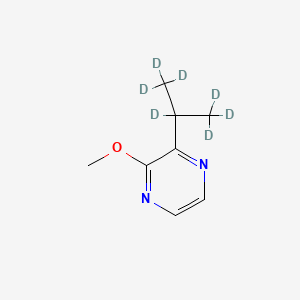

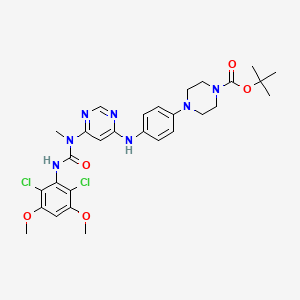

Molecular Formula |

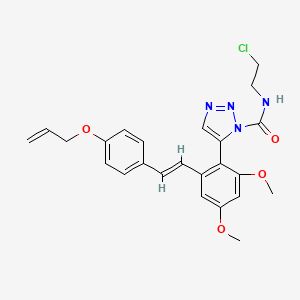

C24H25ClN4O4 |

|---|---|

Molecular Weight |

468.9 g/mol |

IUPAC Name |

N-(2-chloroethyl)-5-[2,4-dimethoxy-6-[(E)-2-(4-prop-2-enoxyphenyl)ethenyl]phenyl]triazole-1-carboxamide |

InChI |

InChI=1S/C24H25ClN4O4/c1-4-13-33-19-9-6-17(7-10-19)5-8-18-14-20(31-2)15-22(32-3)23(18)21-16-27-28-29(21)24(30)26-12-11-25/h4-10,14-16H,1,11-13H2,2-3H3,(H,26,30)/b8-5+ |

InChI Key |

IMMDXNNVDWAQAE-VMPITWQZSA-N |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C2=CN=NN2C(=O)NCCCl)/C=C/C3=CC=C(C=C3)OCC=C |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C2=CN=NN2C(=O)NCCCl)C=CC3=CC=C(C=C3)OCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)

![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)